1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at the nitrogen atom, a methoxyphenylmethyl group at the 3-position, and an amine group at the 4-position of the pyrazole ring
Preparation Methods
The synthesis of 1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the ethyl group: Alkylation of the pyrazole nitrogen with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the methoxyphenylmethyl group: This step involves the reaction of the pyrazole derivative with 3-methoxybenzyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-ethyl-3-(2-methoxyphenyl)urea: This compound has a similar methoxyphenyl group but differs in the presence of a urea moiety instead of a pyrazole ring.
8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound contains a methoxyphenyl group and a heterocyclic ring but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-ethyl-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-5-4-6-13(7-11)17-2/h4-7,9-10,14H,3,8H2,1-2H3 |
InChI Key |
UCCZKTMSSFDLAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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